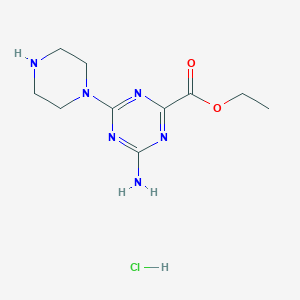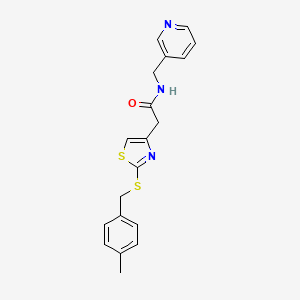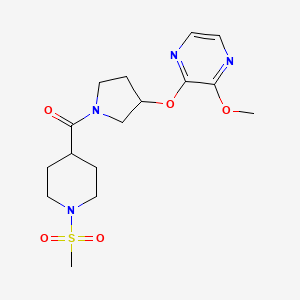![molecular formula C16H19N3O4 B2916307 N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide CAS No. 294849-01-7](/img/structure/B2916307.png)
N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide" is a fascinating organic compound with multifaceted applications in the realms of chemistry, biology, and industry. This compound features a unique structural arrangement, making it a subject of extensive scientific inquiry.
准备方法
Synthetic Routes and Reaction Conditions:
One of the principal synthetic routes to produce "N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide" involves a condensation reaction between 4-(4,6-dimethoxy-2-pyrimidinyloxy)aniline and ethyl acetate in the presence of an appropriate catalyst, often an acid such as hydrochloric acid, under reflux conditions. The reaction typically requires stringent temperature control to ensure the desired product's purity and yield.
Industrial Production Methods:
In industrial settings, the production is scaled up using continuous flow reactors, which offer enhanced control over reaction conditions, thus ensuring consistent quality. The process might involve purification steps such as recrystallization or column chromatography to isolate the desired compound from reaction mixtures.
化学反应分析
Types of Reactions:
This compound undergoes several chemical transformations, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and pyrimidinyl rings.
Common Reagents and Conditions:
Typical reagents include:
For oxidation: Potassium permanganate in an aqueous medium.
For reduction: Lithium aluminum hydride in anhydrous ether.
For substitution: Halogenated compounds or nucleophiles under catalytic conditions.
Major Products:
Oxidation: Leads to the formation of carbonyl compounds or carboxylic acids.
Reduction: Results in the corresponding amines or alcohols.
Substitution: Generates substituted derivatives with modified functional groups.
科学研究应用
"N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide" finds applications across various scientific domains:
Chemistry: Used as a precursor for synthesizing more complex organic molecules. Its unique structure serves as a building block in organic synthesis.
Biology: Explored for its potential role in biochemical pathways due to its structural resemblance to naturally occurring compounds.
Medicine: Investigated for its potential pharmacological effects, such as enzyme inhibition or receptor modulation.
Industry: Employed in the production of advanced materials, including polymers and specialty chemicals.
作用机制
The compound exerts its effects through several mechanisms, largely dependent on its application context. In biochemical systems, it interacts with molecular targets such as enzymes or receptors, often through binding to active sites or modulating protein structures. Pathways involved include signal transduction or metabolic regulation.
相似化合物的比较
Compared to other phenyl-pyrimidinyl derivatives, "N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide" stands out due to its dual functional groups (acetate and pyrimidinyl), which impart distinctive reactivity and application potentials. Similar compounds might include:
N-{4-[(4-chloro-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide
N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-propylacetamide
These comparisons underscore its uniqueness, particularly in terms of reaction pathways and pharmacological profiles.
There you go! A comprehensive overview of "this compound." Hope this serves you well. Anything else I can help with?
属性
IUPAC Name |
N-[4-(4,6-dimethoxypyrimidin-2-yl)oxyphenyl]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-5-19(11(2)20)12-6-8-13(9-7-12)23-16-17-14(21-3)10-15(18-16)22-4/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSIUUQGVINNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-(2,4-dimethylphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2916224.png)
![3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2916225.png)

![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,4-difluorophenyl)propanamide](/img/structure/B2916232.png)
![4-(diethylsulfamoyl)-N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2916233.png)


![N-(2-ethoxyphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2916236.png)

![ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B2916238.png)
![N-(2-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2916240.png)
![3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorobenzenesulfonyl)methyl]-1,2,4-oxadiazole](/img/structure/B2916241.png)
![ethyl 2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2916242.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916243.png)
